molecular formula C8H8Br2O2S B11937757 {[(Dibromomethyl)sulfonyl]methyl}benzene CAS No. 16003-63-7

{[(Dibromomethyl)sulfonyl]methyl}benzene

Cat. No.: B11937757
CAS No.: 16003-63-7
M. Wt: 328.02 g/mol
InChI Key: JFXRNMIMRDDPLD-UHFFFAOYSA-N
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Description

{[(Dibromomethyl)sulfonyl]methyl}benzene, also known by its chemical formula C8H8Br2O2S, is a compound that features a benzene ring substituted with a dibromomethyl group and a sulfonylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(Dibromomethyl)sulfonyl]methyl}benzene typically involves the reaction of benzene with dibromomethyl sulfone under specific conditions. The reaction is carried out in the presence of a catalyst, often a Lewis acid such as aluminum chloride (AlCl3), which facilitates the electrophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to maintain the consistency and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

{[(Dibromomethyl)sulfonyl]methyl}benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the dibromomethyl group to a methyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the sulfonylmethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are employed under controlled conditions.

Major Products

The major products formed from these reactions include various substituted benzene derivatives, sulfone compounds, and reduced forms of the original compound.

Scientific Research Applications

{[(Dibromomethyl)sulfonyl]methyl}benzene has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the manufacture of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which {[(Dibromomethyl)sulfonyl]methyl}benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The dibromomethyl group can participate in halogen bonding, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • {[(Dichloromethyl)sulfonyl]methyl}benzene
  • {[(Chloromethyl)sulfonyl]methyl}benzene
  • {[(Trichloromethyl)sulfonyl]methyl}benzene

Uniqueness

{[(Dibromomethyl)sulfonyl]methyl}benzene is unique due to the presence of two bromine atoms, which impart distinct chemical properties such as increased reactivity and potential for halogen bonding. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

CAS No.

16003-63-7

Molecular Formula

C8H8Br2O2S

Molecular Weight

328.02 g/mol

IUPAC Name

dibromomethylsulfonylmethylbenzene

InChI

InChI=1S/C8H8Br2O2S/c9-8(10)13(11,12)6-7-4-2-1-3-5-7/h1-5,8H,6H2

InChI Key

JFXRNMIMRDDPLD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)C(Br)Br

Origin of Product

United States

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